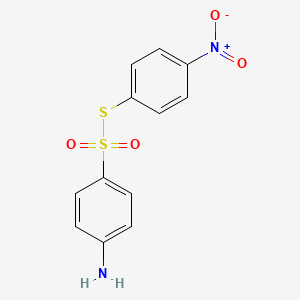![molecular formula C16H12ClNO3 B14253040 2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione CAS No. 342435-40-9](/img/structure/B14253040.png)
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This method involves the formation of three new C–C bonds and two new C aryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
化学反应分析
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in biological processes, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione can be compared with other similar compounds, such as:
2-(2-(3,4-dihydroxyphenyl)ethyl)isoindolin-1,3-dione: This compound has similar structural features but different functional groups, leading to distinct biological activities.
2-(4-chlorophenyl)-2-phenylethanamine: This compound belongs to the class of diphenylmethanes and has different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities and applications .
属性
CAS 编号 |
342435-40-9 |
|---|---|
分子式 |
C16H12ClNO3 |
分子量 |
301.72 g/mol |
IUPAC 名称 |
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12ClNO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8,14,19H,9H2/t14-/m0/s1 |
InChI 键 |
BUIQPZWKYRLARC-AWEZNQCLSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](C3=CC=C(C=C3)Cl)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C3=CC=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


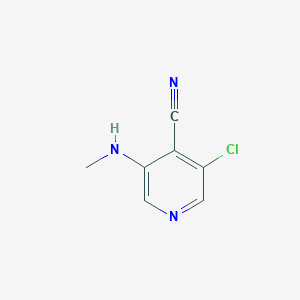
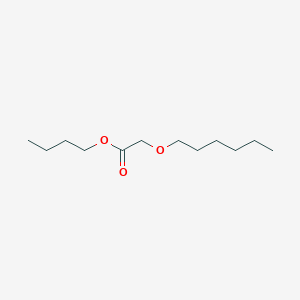
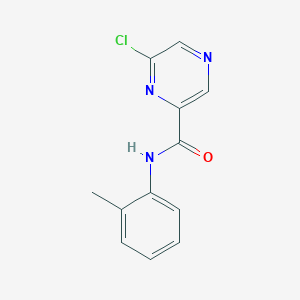
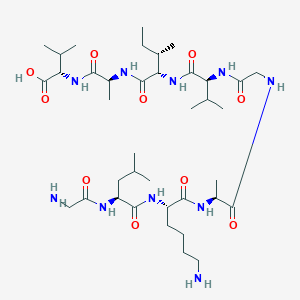
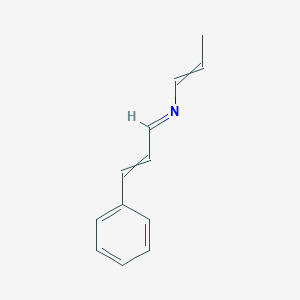
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione](/img/structure/B14253007.png)
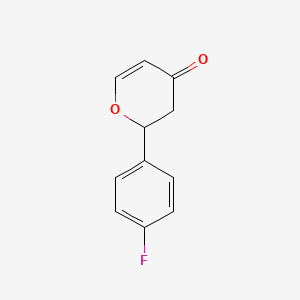

![Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]-](/img/structure/B14253017.png)
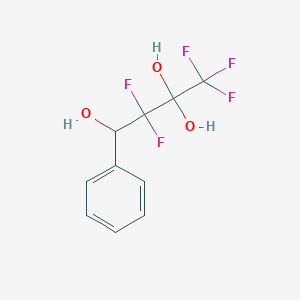
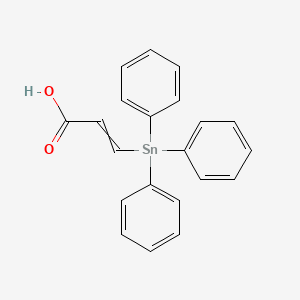
![Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14253027.png)
